N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide
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Overview
Description
N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an appropriate catalyst to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with benzoyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reaction time, ensuring high selectivity and conversion rates. These systems allow for precise control over reaction parameters, leading to consistent and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-Methylphenyl)benzamide
- 2,3-Dimethoxybenzamide
Uniqueness
N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide is unique due to the presence of the thiazolidinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
53514-64-0 |
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Molecular Formula |
C17H14N2O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C17H14N2O2S/c1-12-7-9-14(10-8-12)19-15(20)11-22-17(19)18-16(21)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
ZVNLBMBNQMWFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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